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Compound of Interest

Compound Name: Longdaysin

Cat. No.: B608630 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Longdaysin is a potent, cell-permeable purine derivative identified through high-

throughput chemical screening that dramatically lengthens the circadian period.[1][2][3] It

functions by inhibiting multiple protein kinases that are crucial for the proper timing of the

molecular clock.[2] This compound has proven effective in a variety of model systems,

including human and mouse cell lines, primary tissue explants, and in vivo in zebrafish.[1][3] Its

robust and reversible action makes it an invaluable tool for dissecting the mechanisms of

circadian rhythms and for exploring potential therapeutic strategies for clock-related disorders.

[1]

Mechanism of Action
The circadian clock in mammals is driven by a transcriptional-translational feedback loop. The

core of this loop involves the transcription factors CLOCK and BMAL1, which drive the

expression of the Period (PER) and Cryptochrome (CRY) genes. The resulting PER and CRY

proteins then inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription.

The stability of the PER proteins is a critical determinant of the period length of this cycle. This

stability is largely regulated by post-translational modifications, particularly phosphorylation by

Casein Kinase I (CKI) isoforms delta (δ) and alpha (α).[1][4] Phosphorylation by CKI marks

PER proteins for ubiquitination and subsequent degradation by the proteasome.
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Longdaysin exerts its period-lengthening effect by acting as a reversible, ATP-competitive

inhibitor of CKIδ, CKIα, and, to a lesser extent, Extracellular signal-regulated kinase 2 (ERK2).

[1][2][5] By inhibiting these kinases, Longdaysin prevents the phosphorylation and subsequent

degradation of PER1 and PER2.[1][2] This stabilization of PER proteins leads to a prolonged

repressive phase of the feedback loop, thereby significantly lengthening the circadian period.[2]

The simultaneous inhibition of multiple key kinases is believed to be the reason for

Longdaysin's exceptionally strong effect on the circadian clock.[2][3]
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Caption: Mechanism of Longdaysin on the core circadian clock feedback loop.

Quantitative Data Summary
The effective concentration of Longdaysin varies depending on the biological system. The

following tables summarize the quantitative data from key studies.

Table 1: Effective Concentration of Longdaysin for Period Lengthening in Various Models
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Model System Reporter

Concentration
for >10h
Period
Lengthening

Notes Reference(s)

Human U2OS

Cells
Bmal1-dLuc 10 µM

Causes a ~13-

hour period

lengthening.

Cytotoxicity

observed at 71

µM.

[1][5][6]

Mouse Adult Tail

Fibroblasts
mPer2Luc ~10 µM

Dose-dependent

period

lengthening

observed.

[1]

Mouse Lung

Explants
mPer2Luc ~10 µM

Demonstrates

effect on

peripheral

clocks.

[1]

Mouse SCN

Explants
mPer2Luc ~10 µM

Demonstrates

effect on the

central

pacemaker.

[1]

Zebrafish Larvae per3-luc Dose-dependent

Causes >10-hour

period

lengthening in

vivo.

[1][6]

Table 2: In Vitro Kinase Inhibition Profile of Longdaysin
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Kinase Target IC₅₀ (µM) Notes Reference(s)

Casein Kinase I alpha

(CKIα)
5.6

Primary target for

period lengthening.
[4][5]

Casein Kinase I delta

(CKIδ)
8.8

Primary target for

period lengthening.
[4][5]

Cyclin-dependent

kinase 7 (Cdk7)
29

Moderate off-target

inhibition.
[5]

ERK2 (MAPK1) 52
Moderate off-target

inhibition.
[4][5]

Application Notes
1. Solubility and Storage:

Solvent: Longdaysin is typically dissolved in dimethyl sulfoxide (DMSO) to create a

concentrated stock solution.

Storage: Following reconstitution in DMSO, it is recommended to create single-use aliquots

and store them frozen at -20°C. Stock solutions are reported to be stable for up to 6 months

under these conditions.[5] Avoid repeated freeze-thaw cycles.

2. Cell Culture and In Vitro Use:

Working Concentration: The effective concentration for significant period lengthening in most

mammalian cell lines is between 1 µM and 10 µM.[1][6] A dose-response curve is

recommended to determine the optimal concentration for a specific cell type and

experimental goal.

Vehicle Control: Always include a DMSO-only vehicle control in experiments, ensuring the

final DMSO concentration is consistent across all conditions and typically does not exceed

0.1% to avoid solvent-induced artifacts.

Reversibility: The period-lengthening effect of Longdaysin is reversible. The period length

typically returns to normal after the compound is washed out from the culture medium.[1]
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3. In Vivo Applications:

Longdaysin has been successfully used in zebrafish larvae to lengthen the circadian period

in a whole-organism context.[1][2]

For in vivo studies in rodents, direct administration into the lateral ventricle via an osmotic

pump has been used to bypass the blood-brain barrier.[4]

Experimental Protocols
Protocol 1: In Vitro Circadian Period Lengthening Assay
in U2OS Cells
This protocol describes how to measure the effect of Longdaysin on the circadian period of

human U2OS cells stably expressing a Bmal1-promoter-driven luciferase reporter (Bmal1-

dLuc).

Materials:

U2OS cells stably expressing Bmal1-dLuc

Culture medium: DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-

Streptomycin, 2 mM L-glutamine

Recording medium: Culture medium supplemented with 0.1 mM luciferin

Longdaysin stock solution (e.g., 10 mM in DMSO)

DMSO (for vehicle control)

White, clear-bottom 96-well plates

Luminometer or other device for real-time bioluminescence recording

Workflow Diagram:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b608630?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3001897/
https://pubmed.ncbi.nlm.nih.gov/21179498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8901179/
https://www.benchchem.com/product/b608630?utm_src=pdf-body
https://www.benchchem.com/product/b608630?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Plate U2OS-Bmal1-dLuc cells
in 96-well plate

2. Incubate for 24-48h
(until confluent)

3. Synchronize cells
(e.g., Dexamethasone shock)

4. Replace with Recording Medium
containing Longdaysin or DMSO

5. Seal plate and transfer
to luminometer (37°C)

6. Record bioluminescence
for 3-5 days

7. Analyze data to
determine period length

Click to download full resolution via product page

Caption: Experimental workflow for a cell-based circadian rhythm assay.

Procedure:

Cell Plating: Seed the U2OS-Bmal1-dLuc cells into a 96-well plate at a density that allows

them to reach 90-100% confluency within 24-48 hours.
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Synchronization: Once cells are confluent, synchronize their circadian rhythms. A common

method is to replace the medium with culture medium containing 100 nM dexamethasone for

1-2 hours.

Treatment: After synchronization, wash the cells once with PBS. Prepare the recording

medium containing the desired final concentrations of Longdaysin (e.g., 0.1, 1, 3, 10 µM)

and a vehicle control (DMSO at the same final concentration as the highest Longdaysin
dose). Add 100 µL of the appropriate treatment medium to each well.

Bioluminescence Recording: Seal the plate and immediately transfer it to a luminometer or a

plate reader capable of long-term kinetic recording at 37°C. Record luminescence from each

well every 10-30 minutes for at least 3-5 days.

Data Analysis: Detrend the raw bioluminescence data (e.g., by subtracting a 24-hour moving

average) to remove baseline trends. Analyze the detrended data using a sine wave fitting

algorithm or other appropriate software to calculate the period length for each well. Compare

the period lengths of Longdaysin-treated wells to the vehicle control.

Protocol 2: PER1 Protein Stability Assay
This protocol is adapted from methods used to demonstrate that Longdaysin stabilizes PER

proteins by inhibiting their degradation.[1]

Materials:

HEK293T cells

Expression plasmids: PER1-Luciferase fusion (PER1-LUC), a control plasmid (e.g., GFP),

and plasmids for CKIα or CKIδ.

Transfection reagent (e.g., Lipofectamine)

Culture medium (DMEM, 10% FBS)

Longdaysin stock solution (10 mM in DMSO)

Cycloheximide (CHX) solution (protein synthesis inhibitor, e.g., 10 mg/mL in ethanol)
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Lysis buffer and luciferase assay substrate

Procedure:

Transfection: Co-transfect HEK293T cells in a 24-well plate with the PER1-LUC plasmid

along with a CKIα or CKIδ expression plasmid. A control transfection should be done with

PER1-LUC and an empty vector or GFP plasmid.

Longdaysin Treatment: Approximately 24 hours post-transfection, treat the cells with

varying concentrations of Longdaysin (e.g., 0, 1, 5, 10, 20 µM) for another 24 hours.[1]

Inhibition of Protein Synthesis: To measure the degradation rate of existing PER1-LUC

protein, add cycloheximide (final concentration 20-50 µg/mL) to the medium to halt all new

protein synthesis.

Time-Course Lysis: Lyse the cells at different time points after adding CHX (e.g., 0, 2, 4, 6, 8

hours).

Luciferase Assay: Measure the luciferase activity in the cell lysates from each time point. The

rate of decline in luminescence corresponds to the degradation rate of the PER1-LUC

protein.

Data Analysis: Plot the logarithm of the luciferase activity against time for each treatment

condition. Calculate the half-life of PER1-LUC from the slope of the linear regression. A

longer half-life in Longdaysin-treated cells compared to the control indicates stabilization of

the PER1 protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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